molecular formula C16H11FN2OS2 B11473773 3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11473773
M. Wt: 330.4 g/mol
InChI Key: WVZLAYPBXDZGLZ-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include fluorobenzene derivatives, thiophene compounds, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of novel materials with unique electronic properties.

    Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, the fluorophenyl group may enhance binding affinity to certain receptors, while the thiophene ring can influence the compound’s electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one: Similar structure with a chlorine atom instead of fluorine, which can alter its reactivity and biological activity.

    3-(3-bromophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one:

Uniqueness

The presence of the fluorophenyl group in 3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one imparts unique electronic characteristics, making it distinct from its halogen-substituted counterparts. This uniqueness can influence its interactions with biological targets and its suitability for specific applications in materials science and drug discovery.

Properties

Molecular Formula

C16H11FN2OS2

Molecular Weight

330.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-7-thiophen-3-yl-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C16H11FN2OS2/c17-11-3-1-2-9(6-11)14-15-16(22-19-14)12(7-13(20)18-15)10-4-5-21-8-10/h1-6,8,12H,7H2,(H,18,20)

InChI Key

WVZLAYPBXDZGLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C3=CC(=CC=C3)F)NC1=O)C4=CSC=C4

Origin of Product

United States

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